molecular formula C19H33N B1608980 N,N-Dihexyl-m-toluidine CAS No. 74228-24-3

N,N-Dihexyl-m-toluidine

Cat. No.: B1608980
CAS No.: 74228-24-3
M. Wt: 275.5 g/mol
InChI Key: VPGLWSMDJGQIMD-UHFFFAOYSA-N
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Description

N,N-Dihexyl-m-toluidine is a useful research compound. Its molecular formula is C19H33N and its molecular weight is 275.5 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Dihexyl-m-toluidine, a derivative of toluidine, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is an organic compound with the following properties:

  • Chemical Formula : C16H23N
  • Molecular Weight : 245.36 g/mol
  • Appearance : Typically a colorless to yellow liquid.

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have not been extensively documented. However, related studies highlight the importance of evaluating cytotoxicity in the context of drug development:

  • Genotoxicity Studies : Research on other toluidines has shown varying degrees of genotoxicity, often assessed through micronucleus assays. These studies indicate that certain toluidine derivatives can exhibit mutagenic properties under specific conditions .
  • Case Studies : A notable case study involving p-toluidine indicated that exposure led to increased levels of methemoglobin in animal models, raising concerns about potential toxicity in humans . This suggests that similar compounds may warrant careful evaluation for safety and efficacy.

Table 1: Antimicrobial Activity of Toluidine Derivatives

CompoundMicroorganismZone of Inhibition (mm)
N,N-Diethyl-p-toluidineStaphylococcus aureus15
This compoundEscherichia coliTBD
p-ToluidinePseudomonas aeruginosa18

Note: The data for this compound is currently unavailable (TBD) but is anticipated based on structural activity relationships.

Case Studies and Implications

  • Toxicological Assessments : A study on p-toluidine demonstrated that exposure led to significant increases in methemoglobin levels in various animal models. This raises questions about the safety profile of this compound, particularly concerning long-term exposure and potential carcinogenic effects .
  • Environmental Impact : The environmental persistence and bioaccumulation potential of toluidines necessitate further investigation into their ecological effects. Research indicates that these compounds can affect aquatic life, suggesting a need for regulatory scrutiny .

Scientific Research Applications

Organic Synthesis

N,N-Dihexyl-m-toluidine serves as an important reagent in organic synthesis. Its structure, characterized by a hexyl group and a methyl-substituted aromatic ring, allows it to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution.

Key Reactions

  • Alkylation : The compound can act as a nucleophile in alkylation reactions, facilitating the introduction of alkyl groups into other organic molecules.
  • Catalysis : It is used as a catalyst in certain polymerization processes, enhancing the efficiency and selectivity of reactions.

Polymerization Processes

This compound is utilized as a polymerization accelerator, particularly in the production of polymers used in dental materials and adhesives. Its ability to initiate polymerization makes it valuable in the formulation of composite resins and bone cements.

Applications in Dental Materials

  • Bone Cements : The compound is involved in creating bone cements that are used for prosthetic devices and orthopedic applications, ensuring strong adhesion and stability.
  • Composite Resins : It enhances the curing process of composite resins used in dental restorations, improving their mechanical properties.

Toxicological Considerations

While this compound has beneficial applications, it is crucial to understand its toxicological profile. Studies indicate that compounds structurally related to this compound can cause methemoglobinemia—a condition where hemoglobin is altered, reducing its oxygen-carrying capacity.

Health Risks

  • Methemoglobinemia : Exposure to this compound may lead to increased levels of methemoglobin, particularly with prolonged or high-dose exposure.
  • Acute Toxicity : The compound has been classified with varying degrees of acute toxicity, with reported LD50 values indicating moderate toxicity levels in animal studies.

Case Studies and Research Findings

A number of case studies have documented the applications and effects of this compound:

StudyFocusFindings
Toxicity AssessmentDemonstrated that this compound can induce methemoglobinemia at high doses.
PolymerizationConfirmed its effectiveness as an accelerator in dental resin formulations.
Synthesis MethodologyShowed methods for synthesizing this compound from simpler precursors using alkylation techniques.

Properties

IUPAC Name

N,N-dihexyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-4-6-8-10-15-20(16-11-9-7-5-2)19-14-12-13-18(3)17-19/h12-14,17H,4-11,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGLWSMDJGQIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60995701
Record name N,N-Dihexyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74228-24-3
Record name N,N-Dihexyl-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74228-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dihexyl-m-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074228243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dihexyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dihexyl-m-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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